4-(2-Chloro-2-propenyl)benzoic acid
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Overview
Description
Scientific Research Applications
Photodecomposition
4-(2-Chloro-2-propenyl)benzoic acid, a chlorobenzoic acid derivative, undergoes photodecomposition under ultraviolet irradiation, leading to the formation of hydroxybenzoic acids and benzoic acid. For the 4-chloro isomer specifically, conversion to benzoic acid can reach up to 90%, with byproducts such as 4-acetylbenzoic acid and terephthalic acids also formed (Crosby & Leitis, 1969).
Polymerization Catalysts
Ruthenium-based mono-, bi-, and trinuclear metathesis catalysts synthesized using benzoic acid derivatives, including this compound, have been used for the cyclopolymerization of 1,6-Heptadiynes. This process is essential in the synthesis of various polymers (Mayershofer, Nuyken, & Buchmeiser, 2006).
Synthesis of Substituted Benzoic Acids
This compound is used in the synthesis of other benzoic acid derivatives, which find applications in pharmaceutical and chemical industries. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid involves 4-chloro-1-butanol and showcases a yield of over 54% with high purity levels (You-gui, 2010).
Thermodynamic Studies
Benzoic acid, including chlorobenzoic acid derivatives, is used in thermodynamic studies for pharmaceutical research. The phase behavior of benzoic acid and its mixtures, particularly 4-chlorobenzoic acid, with water and organic solvents are critical for stability and solubility assessments (Reschke, Zherikova, Verevkin, & Held, 2016).
Hypervalent Iodine Reagents
Chlorobenzoic acids, including this compound, are used as recyclable hypervalent iodine reagents in organic synthesis. These reagents are applied in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, with the advantage of being easily separable and reusable from reaction mixtures (Yusubov, Drygunova, & Zhdankin, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with a variety of organic substrates.
Mode of Action
Based on its structural similarity to other organoboron compounds, it may participate in carbon–carbon bond-forming reactions such as the suzuki–miyaura coupling . In these reactions, the compound would interact with a transition metal catalyst and an organic substrate to form a new carbon–carbon bond .
Biochemical Pathways
Organoboron compounds like this one are known to be valuable building blocks in organic synthesis . They can participate in a broad range of transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .
Result of Action
Given its potential use in organic synthesis, it may contribute to the formation of new organic compounds through carbon–carbon bond-forming reactions .
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGVMJSXXVILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641267 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-50-2 |
Source
|
Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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